molecular formula C14H7Br3F3N3O4 B1667874 Bromethalin CAS No. 63333-35-7

Bromethalin

Cat. No. B1667874
CAS RN: 63333-35-7
M. Wt: 577.93 g/mol
InChI Key: USMZPYXTVKAYST-UHFFFAOYSA-N
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Description

Bromethalin is a neurotoxic rodenticide that damages the central nervous system .


Synthesis Analysis

Bromethalin has unusual instability and chromatographic behavior that make it difficult to analyze by gas chromatography (GC) in forensic examination of non-target animal deaths . Physicochemical breakdown of bromethalin produced multiple unique products with discernible mass spectra . Two principal breakdown products are isomeric with one another and involve the release of both fluorine and methyl groups to develop dehydrofluorodesmethylbromethalin products .


Molecular Structure Analysis

The molecular formula of Bromethalin is C14H7Br3F3N3O4 . It is a C-nitro compound . The molecular weight is 577.93 g/mol . The IUPAC name is N-methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline .


Chemical Reactions Analysis

Bromethalin has the capacity to generate up to twenty heat- or light-induced breakdown products . The compounds, as well as their parent bromethalin, were easily monitored by GC interfaced with a tandem-quadrupole mass spectrometer using multiple-reaction monitoring (MRM) modes .


Physical And Chemical Properties Analysis

Bromethalin is a C-nitro compound . Its molecular weight is 577.93 g/mol . The molecular formula is C14H7Br3F3N3O4 .

Mechanism of Action

Target of Action

Bromethalin is a neurotoxic rodenticide that primarily targets the central nervous system . Its action is focused on the mitochondria within the cells of the nervous system .

Mode of Action

Bromethalin works by being metabolized to n-desmethyl-bromethalin . This metabolite uncouples mitochondrial oxidative phosphorylation, which leads to a decrease in adenosine triphosphate (ATP) synthesis . The decreased ATP inhibits the activity of the Na/K ATPase enzyme , leading to a subsequent buildup of cerebral spinal fluid (CSF) and vacuolization of myelin .

Biochemical Pathways

The primary biochemical pathway affected by bromethalin is the mitochondrial oxidative phosphorylation pathway . By uncoupling this pathway, bromethalin disrupts the normal production of ATP . This disruption affects the activity of the Na/K ATPase enzyme, leading to an accumulation of CSF and vacuolization of myelin .

Pharmacokinetics

It is known that bromethalin is metabolized to its active form, n-desmethyl-bromethalin . This metabolite is responsible for the toxic effects of bromethalin .

Result of Action

The result of bromethalin’s action is an increase in intracranial pressure due to the buildup of CSF . This pressure can permanently damage neuronal axons, leading to symptoms such as paralysis, convulsions, and potentially death .

Action Environment

It is highly toxic to most fauna . Environmental factors such as temperature and light can influence the breakdown of bromethalin, leading to the production of multiple unique products .

Safety and Hazards

Bromethalin is highly toxic. It is fatal if swallowed, toxic in contact with skin, and fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The availability of rodenticides that kill by interference with blood coagulation has been largely curtailed by recent requirements of the US Environmental Protection Agency . This change in policy arises principally from the known deleterious effects of these anticoagulants on non-target animals . Bromethalin, in contrast, is a neurotoxic rodenticide formulated as solid bait blocks, pellets, or bait stations for the control of house mice, roof rats, and Norway rats . Off-target poisoning events with this methylated tribromophenylaniline analog have nonetheless also been reported for humans, companion animals, and wildlife .

properties

IUPAC Name

N-methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Br3F3N3O4/c1-21(13-9(16)2-6(15)3-10(13)17)12-8(14(18,19)20)4-7(22(24)25)5-11(12)23(26)27/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMZPYXTVKAYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)C2=C(C=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Br3F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8032590
Record name Bromethalin
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Molecular Weight

577.93 g/mol
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Physical Description

Pale yellow odorless solid; [Merck Index] White solid; [Reference #1]
Record name Bromethalin
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Solubility

In water, <0.01 mg/L, Insoluble in water, Soluble in chloroform, acetone; moderately soluble in aromatic hydrocarbons., In dichloromethane 300-400, chloroform 200-300, methanol 2.3-3.4, heavy aromatic naphtha 1.2-1.3 (all in g/L)
Record name Bromethalin
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Density

Bulk density: 2.169 g/mL at 23 °C
Record name Bromethalin
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Vapor Pressure

0.0000001 [mmHg], 9.7X10-8 mm Hg (0.013 mPa) at 25 °C
Record name Bromethalin
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Mechanism of Action

Acute rodenticide, acting as an uncoupler of oxidative phosphorylation.
Record name Bromethalin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Bromethalin

Color/Form

Pale yellow crystals, White crystals; powder at 25 °C, Free flowing meal with a slight yellow color, Pale yellow crystals from ethanol

CAS RN

63333-35-7
Record name Bromethalin
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Record name Bromethalin
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Melting Point

150-151 °C
Record name Bromethalin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of bromethalin?

A1: Bromethalin itself is a prodrug that is metabolized into its active form, desmethylbromethalin. Desmethylbromethalin acts as an uncoupler of oxidative phosphorylation in mitochondria. [, ] This disrupts the vital production of ATP, leading to a cascade of downstream effects. [, ]

Q2: What are the downstream consequences of bromethalin's disruption of oxidative phosphorylation?

A2: By uncoupling oxidative phosphorylation, bromethalin depletes ATP levels, which are essential for maintaining cellular functions. [, ] This is particularly detrimental in the nervous system, where it primarily affects the white matter of the central nervous system. [] This energy depletion impairs the function of the sodium/potassium ion pumps, leading to fluid accumulation within cells, particularly in the brain and spinal cord. This fluid buildup results in cerebral edema, increased intracranial pressure, and ultimately neurological dysfunction. [, , ]

Q3: What is the molecular formula and weight of bromethalin?

A4: The molecular formula of bromethalin is C14H11Br3F3N2O4, and its molecular weight is 556.98 g/mol. [, ]

Q4: Are there specific spectroscopic techniques used to identify and characterize bromethalin?

A5: Yes, several spectroscopic methods are employed. Gas chromatography-mass spectrometry (GC-MS) is commonly used to detect bromethalin and its metabolite, desmethylbromethalin, in biological samples. [, , ] High-performance liquid chromatography (HPLC) coupled with UV-Vis spectrophotometry or mass spectrometry is also utilized for the analysis of bromethalin in various matrices, including rodenticides and biological samples. [, ] Additionally, matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS) has emerged as a rapid and sensitive technique for detecting desmethylbromethalin in brain tissue. []

Q5: How stable is bromethalin under different environmental conditions?

A6: Bromethalin exhibits instability under certain conditions. It is susceptible to degradation upon exposure to light and heat. [] This instability can lead to the formation of breakdown products, some of which have been identified as potential markers for bromethalin exposure. [] The stability of bromethalin in different formulations and matrices, such as baits, is an important consideration for its efficacy and safety.

Q6: What are the clinical signs of bromethalin toxicity in animals?

A7: Clinical signs of bromethalin toxicosis are primarily neurological and vary depending on the dose ingested and the time elapsed since exposure. [, , ] Initial signs may include lethargy, ataxia (uncoordinated movements), and weakness. [] As the condition progresses, more severe neurological symptoms can manifest, such as tremors, seizures, paralysis, hyperesthesia (increased sensitivity to stimuli), CNS depression, and coma. [, , , ] In severe cases, respiratory arrest and death can occur. []

Q7: What is the prognosis for animals with bromethalin poisoning?

A9: The prognosis for bromethalin toxicosis is generally guarded and depends on several factors, including the amount ingested, time to treatment, and severity of clinical signs. [, ] Early decontamination and aggressive supportive care may improve outcomes. [] Animals that develop severe neurological signs have a poorer prognosis. []

Q8: How is bromethalin metabolized in the body?

A10: Bromethalin is metabolized in the liver to its active metabolite, desmethylbromethalin. [] The half-life of desmethylbromethalin is relatively long, ranging from 5 to 6 days in rats, suggesting potential for accumulation. []

Q9: What is the preferred tissue for postmortem analysis of bromethalin exposure?

A11: Adipose tissue is considered the tissue of choice for postmortem analysis of bromethalin exposure. [, , ] Desmethylbromethalin, the active metabolite, tends to accumulate in fat, making it a more reliable indicator of exposure, even in cases where other tissues might show low or undetectable levels.

Q10: Why is the use of bromethalin increasing?

A13: Bromethalin's use has been on the rise due to increased regulation and restrictions on second-generation anticoagulant rodenticides. [, ] These restrictions stem from concerns about the risks of secondary poisoning in non-target animals that consume poisoned rodents. [, ] Bromethalin, while highly toxic, is not thought to pose the same level of risk for secondary poisoning. []

Q11: What are some of the challenges in studying bromethalin toxicosis in wildlife?

A14: Studying bromethalin poisoning in wildlife presents unique challenges. Wildlife cases are often found dead or severely debilitated, making it difficult to obtain a complete history or conduct antemortem testing. [, ] Additionally, confirming bromethalin as the cause of death requires specialized laboratory analysis to detect the active metabolite, which might not be readily available in all areas. [] Furthermore, differentiating bromethalin poisoning from other causes of neurological signs in wildlife, such as trauma or infectious diseases, can be challenging. []

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